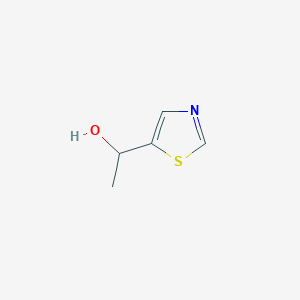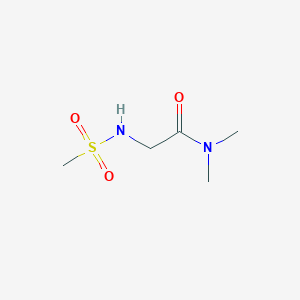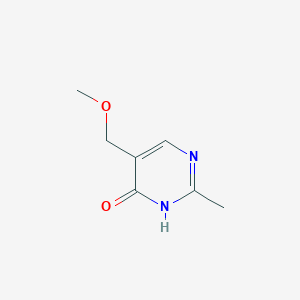
Ethyl 2-(phenylcarbonothioylthio)propionate
Descripción general
Descripción
Ethyl 2-(phenylcarbonothioylthio)propionate is a chemical compound with the molecular formula C12H14O2S2 and a molecular weight of 254.37 g/mol . It is also known by its IUPAC name, ethyl 2-(benzenecarbonothioylsulfanyl)propanoate. This compound is primarily used as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent in controlled radical polymerization processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(phenylcarbonothioylthio)propionate can be synthesized through a reaction involving ethyl 2-bromopropionate and phenyl isothiocyanate in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the phenyl isothiocyanate group.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(phenylcarbonothioylthio)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-(phenylcarbonothioylthio)propionate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a RAFT agent in controlled radical polymerization, which allows for precise control over polymer chain length and composition . This compound is especially suited for polymerizing methacrylates and methacrylamides .
Biology: As a tool for creating biocompatible polymers for drug delivery systems.
Medicine: In the development of polymer-based drug delivery systems and medical devices.
Industry: For the production of specialty polymers with tailored properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(phenylcarbonothioylthio)propionate as a RAFT agent involves the reversible addition-fragmentation chain transfer process. In this process, the compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains. The phenylcarbonothioylthio group facilitates the reversible transfer of the growing polymer chain, enabling precise control over polymerization .
Comparación Con Compuestos Similares
Ethyl 2-(phenylcarbonothioylthio)propionate is unique among RAFT agents due to its specific structure, which provides excellent control over polymerization processes. Similar compounds include:
- 1-(Methoxycarbonyl)ethyl benzodithioate
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate
- 2-Cyano-2-propyl 4-cyanobenzodithioate
- 2-Cyano-2-propyl benzodithioate
- Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate
- 2-Phenyl-2-propyl benzodithioate
- 2-(Dodecylthiocarbonothioylthio)propionic acid
- Cyanomethyl methyl (phenyl)carbamodithioate .
These compounds share similar functionalities but differ in their specific structures and reactivity, making this compound particularly suited for certain polymerization applications.
Propiedades
IUPAC Name |
ethyl 2-(benzenecarbonothioylsulfanyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S2/c1-3-14-11(13)9(2)16-12(15)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWVPIWRMPQYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423657 | |
| Record name | Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412015-83-9 | |
| Record name | Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bis(trimethylsilyl)]selenide](/img/structure/B3136087.png)

![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)






![[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3136153.png)


![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)
![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)
